molecular formula C12H18O2S B14531334 Phenol, 2-[2-[(1,1-dimethylethyl)sulfinyl]ethyl]- CAS No. 62296-39-3

Phenol, 2-[2-[(1,1-dimethylethyl)sulfinyl]ethyl]-

Cat. No.: B14531334
CAS No.: 62296-39-3
M. Wt: 226.34 g/mol
InChI Key: QWESISFBQFEVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[2-[(1,1-dimethylethyl)sulfinyl]ethyl]- is a chemical compound with a complex structure that includes a phenol group and a sulfinyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[2-[(1,1-dimethylethyl)sulfinyl]ethyl]- typically involves multiple steps. One common method includes the reaction of phenol with 2-bromoethyl tert-butyl sulfoxide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[2-[(1,1-dimethylethyl)sulfinyl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)

Major Products Formed

    Oxidation: Formation of the corresponding sulfone

    Reduction: Formation of the corresponding sulfide

    Substitution: Formation of nitro or halogenated derivatives of the phenol group

Scientific Research Applications

Phenol, 2-[2-[(1,1-dimethylethyl)sulfinyl]ethyl]- has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[2-[(1,1-dimethylethyl)sulfinyl]ethyl]- involves its interaction with molecular targets through its phenol and sulfinyl groups. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(1,1-dimethylethyl)-: Similar structure but lacks the sulfinyl group.

    Phenol, 2,4-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups but no sulfinyl group.

    Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]: A more complex structure with multiple phenol units.

Uniqueness

Phenol, 2-[2-[(1,1-dimethylethyl)sulfinyl]ethyl]- is unique due to the presence of both a phenol group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62296-39-3

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2-(2-tert-butylsulfinylethyl)phenol

InChI

InChI=1S/C12H18O2S/c1-12(2,3)15(14)9-8-10-6-4-5-7-11(10)13/h4-7,13H,8-9H2,1-3H3

InChI Key

QWESISFBQFEVOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)CCC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.